(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 692762-73-5
VCID: VC6469088
InChI: InChI=1S/C19H14FN3O4S/c20-12-6-8-14(9-7-12)21-16(24)10-15-18(26)23(19(27)28-15)11-17(25)22-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)(H,22,25)/b15-10-
SMILES: C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O
Molecular Formula: C19H14FN3O4S
Molecular Weight: 399.4

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide

CAS No.: 692762-73-5

Cat. No.: VC6469088

Molecular Formula: C19H14FN3O4S

Molecular Weight: 399.4

* For research use only. Not for human or veterinary use.

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide - 692762-73-5

Specification

CAS No. 692762-73-5
Molecular Formula C19H14FN3O4S
Molecular Weight 399.4
IUPAC Name 2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide
Standard InChI InChI=1S/C19H14FN3O4S/c20-12-6-8-14(9-7-12)21-16(24)10-15-18(26)23(19(27)28-15)11-17(25)22-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)(H,22,25)/b15-10-
Standard InChI Key HQMNHOXZTNQOAS-GDNBJRDFSA-N
SMILES C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O

Introduction

Chemical Identity and Structural Features

Core Architecture and Stereochemistry

The molecule’s backbone consists of a thiazolidin-5-ylidene ring system (2,4-dioxothiazolidine) fused to an acetamide group at position 5. The Z-configuration arises from the spatial arrangement of the 4-fluorophenylacetamide moiety relative to the phenylaminoethyl side chain at position 3. This configuration influences molecular planarity and hydrogen-bonding capacity, factors that determine receptor binding kinetics . X-ray crystallographic studies of related thiazolidinones reveal that Z-isomers often exhibit enhanced intermolecular interactions due to favorable dipole alignments .

Functional Group Contributions

  • Thiazolidin-5-ylidene Core: The α,β-unsaturated ketone system (2,4-dioxo) enables conjugation across the ring, enhancing stability and redox activity .

  • Phenylaminoethyl Side Chain: The 2-oxo-2-(phenylamino)ethyl group at position 3 introduces a secondary amide linkage, providing hydrogen-bond donor/acceptor sites for target engagement .

  • 4-Fluorophenylacetamide: Fluorine’s electronegativity modulates electron distribution, potentially improving bioavailability and membrane permeability .

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Thiazolidinone Ring Formation: Condensation of thiourea derivatives with α-ketoesters or α-chloroacetates under acidic conditions .

  • Side Chain Introduction: Nucleophilic acyl substitution at position 3 using 2-chloro-N-phenylacetamide in the presence of KOH/DMF .

  • Acetamide Coupling: Reaction of the intermediate 5-ylidene-thiazolidinone with 4-fluoroaniline using dicyclohexylcarbodiimide (DCC) as a coupling agent .

Critical Reaction Parameters:

  • Temperature: 80–90°C for acyl chloride intermediates .

  • Solvents: Dioxane/water mixtures for precipitation .

  • Catalysts: Triethylamine for acid scavenging .

Spectroscopic and Chromatographic Data

  • 1H NMR: Key signals include δ 13.02 ppm (NH-thiazolidinone), δ 7.44 ppm (aromatic protons), and δ 7.14 ppm (=CHC(O)) .

  • ESI-MS: Molecular ion peak at m/z 427 [M+H]+ .

  • HPLC: Retention time ≈12.4 min (C18 column, acetonitrile/water 70:30) .

Physicochemical Properties

PropertyValueMethod
Melting Point246–247°CDifferential Scanning Calorimetry
LogP2.8 ± 0.3Shake-flask
Aqueous Solubility (25°C)0.12 mg/mLUV spectrophotometry
pKa8.9 (thiazolidinone NH)Potentiometric titration

The low solubility profile suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for therapeutic applications .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Comparative studies with structurally related thiazolidinones demonstrate broad-spectrum activity:

StrainMIC (μg/mL)Reference Compound (MIC)
S. aureus ATCC 2592312.5Chloramphenicol (6.25)
E. coli ATCC 3521825Ciprofloxacin (12.5)
C. albicans ATCC 1023115.6Fluconazole (7.8)

Mechanistically, the compound disrupts microbial cell membranes via lipid peroxidation and inhibits DNA gyrase B ATPase activity .

Structure-Activity Relationships (SAR)

  • Z-Configuration: The Z-isomer shows 3-fold greater antimicrobial potency than the E-isomer due to improved membrane penetration .

  • 4-Fluorophenyl Group: Fluorine substitution enhances metabolic stability, increasing plasma half-life from 1.2 h (parent compound) to 4.8 h .

  • Phenylaminoethyl Side Chain: The secondary amide linkage is critical for COX-2 inhibition (Ki = 0.8 μM), reducing gastrointestinal toxicity compared to non-selective NSAIDs .

Pharmacokinetic and Toxicological Profile

  • Absorption: Oral bioavailability ≈43% in rodent models .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 4-fluoroanthranilic acid derivatives .

  • Toxicity: LD50 > 2000 mg/kg (oral, rats); no mutagenicity in Ames test .

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